molecular formula C26H30N2O2 B2847330 N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide CAS No. 400074-05-7

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide

Cat. No. B2847330
CAS RN: 400074-05-7
M. Wt: 402.538
InChI Key: QONBRHGQAYAGNN-OGLMXYFKSA-N
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Description

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide is a useful research compound. Its molecular formula is C26H30N2O2 and its molecular weight is 402.538. The purity is usually 95%.
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Scientific Research Applications

Anti-Trypanosomal Activity

The synthesis and anti-trypanosomal activity of hydroxamic acid derivatives, which include the 2-(4-(adamant-1-yl)phenyl)-N-hydroxyarylamides and 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, have been explored. Particularly, the phenoxy acetohydroxamic derivative shows promising activity and toxicity profiles against trypanosomes, indicating potential for further investigation in treating Trypanosoma brucei and Trypanosoma cruzi infections (Foscolos et al., 2022).

Polymer Science Applications

In polymer science, aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units have been synthesized. These polymers exhibit amorphous characteristics, good solubility in polar solvents, and potential for electroactive applications due to their good mechanical properties and thermal stability. The adamantylphenoxy substitution contributes to the polymers' low dielectric constants and electrochemical and electrochromic stability, suggesting their utility in electronic and optoelectronic devices (Hsiao et al., 2009).

Antioxidant Activity

The synthesis and evaluation of antioxidant activity of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been investigated. These compounds demonstrate considerable antioxidant activity, with certain derivatives showing remarkable activity at low concentrations. The presence of halogens in specific positions on the phenyl ring enhances their antioxidant potential, highlighting the role of structural modifications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Chemoselective Acetylation

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, has been optimized using immobilized lipase. This study highlights the potential of enzymatic catalysis in achieving selective acetylation, important for the synthesis of pharmacologically relevant compounds (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-17(28-30)20-7-9-24(10-8-20)27-25(29)16-26(21-5-3-2-4-6-21)22-12-18-11-19(14-22)15-23(26)13-18/h2-10,18-19,22-23,30H,11-16H2,1H3,(H,27,29)/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONBRHGQAYAGNN-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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